molecular formula C7H4ClFN2 B3218614 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-61-2

3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B3218614
CAS RN: 1190310-61-2
M. Wt: 170.57 g/mol
InChI Key: NVPUMGQHGOFESN-UHFFFAOYSA-N
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Description

“3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are a group of heterocyclic compounds that have shown potent activities against various types of tumors .

Mechanism of Action

Pyrrolopyridine derivatives, including “3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine”, have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Future Directions

Pyrrolopyridine derivatives, including “3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine”, have shown promising results in cancer therapy by targeting FGFRs . This research area is developing and these compounds have development prospects .

properties

IUPAC Name

3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPUMGQHGOFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine

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